Cas no 26889-93-0 (L-Amoxicillin)

L-Amoxicillin is a semi-synthetic β-lactam antibiotic belonging to the penicillin class, specifically the aminopenicillin subgroup. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs). The L-isomer configuration ensures enhanced bioavailability and targeted efficacy compared to racemic mixtures. Its acid stability allows for oral administration, while its low protein binding facilitates rapid tissue penetration. L-Amoxicillin is often combined with β-lactamase inhibitors like clavulanic acid to overcome resistance mechanisms. Common applications include treating respiratory, urinary tract, and skin infections. Its well-established safety profile makes it suitable for pediatric and adult use.
L-Amoxicillin structure
L-Amoxicillin structure
Product Name:L-Amoxicillin
CAS No:26889-93-0
MF:C16H19N3O5S
MW:365.40416264534
CID:250190
PubChem ID:32324
Update Time:2025-11-03

L-Amoxicillin Chemical and Physical Properties

Names and Identifiers

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[[(2S)-amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)- (9CI)
    • L-Amoxicillin
    • (2S,5R,6R)-6-((S)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • (2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • p-Hydroxyampicillin
    • UNII-623M8I9SZN
    • Cefdinir glyoxalic analogm
    • Spectrum2_000145
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((2S)-amino(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
    • NINDS_000231
    • CHEBI:95232
    • KBio2_005564
    • NS00076249
    • KBio2_000428
    • Pharmakon1600-01500120
    • AB00051914_02
    • SPBio_000250
    • Q27167062
    • DTXSID30181396
    • 623M8I9SZN
    • Spectrum5_000810
    • HMS1920C17
    • Amoxicillin trihydrate impurity B [EP]
    • SPECTRUM1500120
    • CCG-38922
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((amino(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2alpha,5alpha,6beta(R*)))-
    • NSC-755870
    • 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 6-((AMINO(4-HYDROXYPHENYL)ACETYL)AMINO)-3,3-DIMETHYL-7-OXO-, (2S-(2.ALPHA.,5.ALPHA.,6.BETA.(R*)))-
    • CAS-26787-78-0
    • KBio2_002996
    • KBio1_000231
    • F83935
    • KBioSS_000428
    • Spectrum_000048
    • (2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (L-Amoxicillin)
    • Amoxicillin, L-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(p-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-, stereoisomer
    • KBio3_001340
    • BENZYLPENICILLIN POTASSIUM IMPURITY C [EP IMPURITY]
    • HMS2091I17
    • NSC755870
    • HMS500L13
    • NCGC00016797-01
    • SR-05000001561
    • KBioGR_000596
    • NCGC00178966-01
    • IDI1_000231
    • AMOXICILLIN SODIUM IMPURITY B [EP IMPURITY]
    • CHEMBL1367635
    • Spectrum4_000148
    • BSPBio_001840
    • Amoxicillin trihydrate impurity B
    • SR-05000001561-1
    • AMOXICILLIN TRIHYDRATE IMPURITY B [EP IMPURITY]
    • DivK1c_000231
    • AKOS030238945
    • Spectrum3_000300
    • 26889-93-0
    • (2S,5R,6R)-6-((S)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid(AmoxicillinImpurity)
    • (2S,5R,6R)-6-(((2S)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • BRD-K08635111-001-04-8
    • AMOXICILLIN SODIUM IMPURITY B (EP IMPURITY)
    • BENZYLPENICILLIN SODIUM IMPURITY C (EP IMPURITY)
    • DTXCID40103887
    • AMOXICILLIN TRIHYDRATE IMPURITY B (EP IMPURITY)
    • BENZYLPENICILLIN SODIUM IMPURITY C [EP IMPURITY]
    • BENZYLPENICILLIN POTASSIUM IMPURITY C (EP IMPURITY)
    • Inchi: 1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1
    • InChI Key: LSQZJLSUYDQPKJ-BBGACYKPSA-N
    • SMILES: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC([C@H](C1C=CC(=CC=1)O)N)=O)=O

Computed Properties

  • Exact Mass: 365.10500
  • Monoisotopic Mass: 365.10454189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: nothing
  • Topological Polar Surface Area: 158Ų

Experimental Properties

  • Melting Point: NA
  • Boiling Point: NA
  • PSA: 161.75000
  • LogP: 1.50220

L-Amoxicillin Security Information

L-Amoxicillin Pricemore >>

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Additional information on L-Amoxicillin

Comprehensive Overview of L-Amoxicillin (CAS No. 26889-93-0): Properties, Applications, and Modern Relevance

L-Amoxicillin (CAS No. 26889-93-0) is a semi-synthetic antibiotic belonging to the penicillin class, renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. As the L-enantiomer of amoxicillin, it exhibits enhanced bioavailability and efficacy compared to its racemic counterparts. This compound is widely utilized in both human and veterinary medicine, addressing infections ranging from respiratory tract ailments to urinary tract disorders. Its molecular formula, C16H19N3O5S, underscores its β-lactam structure, which inhibits bacterial cell wall synthesis—a mechanism pivotal to its therapeutic action.

In recent years, the demand for high-purity L-Amoxicillin has surged, driven by advancements in pharmaceutical formulations and the global emphasis on antibiotic stewardship. Researchers and clinicians frequently search for "L-Amoxicillin vs. D-Amoxicillin differences" or "CAS 26889-93-0 solubility," reflecting growing interest in enantiomeric purity and physicochemical properties. The compound's stability under varying pH conditions and its compatibility with clavulanic acid (as in Augmentin®) further elevate its clinical relevance. Notably, 26889-93-0 is often referenced in studies exploring antibiotic resistance mitigation, a critical topic amid rising superbug threats.

The synthesis of L-Amoxicillin involves enzymatic or chemical resolution techniques to ensure enantiomeric excess, a process scrutinized for yield optimization. Industrial-scale production adheres to stringent Good Manufacturing Practice (GMP) standards, with analytical methods like HPLC and NMR verifying purity. Users frequently inquire about "L-Amoxicillin shelf life" and "storage conditions for CAS 26889-93-0," highlighting practical concerns. Proper storage at 2–8°C in airtight containers is recommended to prevent degradation, which could compromise efficacy.

Beyond therapeutics, L-Amoxicillin is investigated for novel applications, such as biodegradable drug delivery systems and veterinary growth promoters (within regulatory limits). Environmental persistence of antibiotics, however, remains a hot-button issue, prompting searches like "L-Amoxicillin environmental impact." Studies suggest wastewater treatment plants must employ advanced oxidation processes to degrade residual traces, aligning with eco-conscious pharmaceutical practices.

In summary, L-Amoxicillin (CAS No. 26889-93-0) stands as a cornerstone of modern antimicrobial therapy, with its enantiomeric purity and adaptable formulations fueling ongoing research. As queries such as "buy L-Amoxicillin API" or "26889-93-0 supplier" trend in procurement circles, the compound's role in combating infectious diseases—while addressing sustainability challenges—continues to evolve.

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